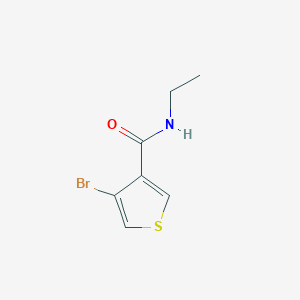

4-bromo-N-ethylthiophene-3-carboxamide

Description

Significance of Thiophene (B33073) Scaffolds in Organic and Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged pharmacophore" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govrsc.org Its structural and electronic properties allow it to serve as a bioisostere for the phenyl ring, meaning it can often replace a benzene (B151609) ring in a drug molecule without losing biological activity, sometimes even enhancing it. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can improve interactions between a drug and its biological target. nih.gov

Thiophene and its derivatives are integral components in numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgresearchgate.netbohrium.com Beyond medicine, thiophene-based structures are vital in materials science, forming the basis for organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govnih.gov

| Area of Application | Significance of Thiophene Scaffold | Examples of Use |

|---|---|---|

| Medicinal Chemistry | Bioisostere of phenyl rings; enhances drug-receptor interactions. | Anticancer, anti-inflammatory, antiviral, and antidiabetic agents. rsc.orgresearchgate.net |

| Materials Science | Building blocks for π-conjugated systems. | Organic semiconductors, OLEDs, OFETs. nih.govnih.gov |

| Organic Synthesis | Versatile starting material for complex heterocycles. | Synthesis of fused thiophene derivatives and macrocycles. numberanalytics.com |

Overview of Halogenated Thiophene Derivatives in Synthetic Research

The introduction of halogen atoms, such as bromine, onto a thiophene ring is a critical strategy in organic synthesis. Halogenation significantly alters the electronic properties of the molecule and provides a "reactive handle" for further chemical transformations. nih.gov Thiophene undergoes electrophilic substitution reactions like bromination much more readily than benzene, allowing for controlled and selective halogenation. numberanalytics.comwikipedia.org

A bromo-substituent on the thiophene ring is an exceptionally useful functional group for synthetic chemists. mdpi.com It serves as a key precursor for carbon-carbon bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Kumada couplings). These reactions enable the connection of the thiophene core to other molecular fragments, facilitating the construction of complex and diverse molecular architectures. rsc.org The position of the bromine atom is crucial as it directs the regioselectivity of subsequent reactions, making halogenated thiophenes versatile building blocks for targeted synthesis. mdpi.comrsc.org

Importance of Carboxamide Functional Groups in Chemical Biology

The carboxamide functional group, which consists of a carbonyl group bonded directly to a nitrogen atom, is a fundamental structural motif in chemistry and biology. wisdomlib.orglumenlearning.com It forms the peptide bonds that link amino acids together to create proteins, the workhorses of biological systems. masterorganicchemistry.com

In the context of chemical biology and drug design, the carboxamide group is highly valued for its ability to form strong hydrogen bonds. masterorganicchemistry.com This property is crucial for molecular recognition, enabling molecules to bind with high affinity and specificity to biological targets like enzymes and receptors. The amide bond is generally stable and resistant to metabolic degradation, which is a desirable feature for drug candidates. The presence of a carboxamide can also influence a molecule's physicochemical properties, such as solubility and its ability to cross cell membranes. The unique characteristics of the amide functional group distinguish it from its constituent carbonyl and amine groups. lumenlearning.com Consequently, thiophene carboxamide scaffolds are actively being explored for their therapeutic potential, particularly in cancer research. mdpi.comnih.gov

| Feature of Carboxamide Group | Importance in Chemical Biology |

|---|---|

| Hydrogen Bonding Capability | Crucial for specific binding to biological targets (e.g., enzymes, receptors). masterorganicchemistry.com |

| Structural Stability | Forms stable peptide bonds in proteins and provides metabolic stability in drugs. |

| Physicochemical Influence | Affects properties like solubility and cell permeability. |

Rationale for Investigating 4-Bromo-N-ethylthiophene-3-carboxamide as a Core Structure for Advanced Research

The rationale for focusing on this compound stems from the strategic combination of its three key components: the thiophene scaffold, the bromo substituent, and the N-ethylcarboxamide group. This specific arrangement of functional groups makes it a highly valuable and versatile building block for several reasons:

Multifunctionality: The molecule integrates a biologically active core (thiophene), a site for synthetic elaboration (4-bromo position), and a group capable of directed biological interactions (3-carboxamide).

Synthetic Accessibility: The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity through well-established cross-coupling chemistries, allowing for the systematic development of compound libraries for screening. mdpi.com

Targeted Interactions: The N-ethylcarboxamide group at the 3-position is positioned to act as a hydrogen bond donor and acceptor, potentially engaging in critical binding interactions with protein targets. Its presence and orientation are key for exploring structure-activity relationships (SAR).

Novel Chemical Space: The specific substitution pattern—a bromine at position 4 and a carboxamide at position 3—creates a unique electronic and steric profile. Investigating molecules with this core structure allows researchers to explore novel areas of chemical space, leading to the discovery of compounds with new properties and biological activities. Research into similarly structured thiophene-3-carboxamide (B1338676) derivatives has already shown promise in the development of kinase inhibitors, highlighting the potential of this molecular framework. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-ethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-2-9-7(10)5-3-11-4-6(5)8/h3-4H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWGOKKHTCNPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo N Ethylthiophene 3 Carboxamide and Its Analogues

Strategies for the Construction of the Thiophene (B33073) Ring System

The formation of the thiophene ring is the foundational step in the synthesis of 4-bromo-N-ethylthiophene-3-carboxamide. Various methods have been developed for this purpose, with the Gewald reaction and cyclization of sulfur-containing precursors being among the most prominent.

Cyclization Reactions of Sulfur-Containing Precursors

An alternative to the multicomponent Gewald reaction is the cyclization of pre-formed sulfur-containing precursors. These methods offer a high degree of control over the substitution pattern of the resulting thiophene ring.

One such strategy involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, a method known as the Paal-Knorr thiophene synthesis. derpharmachemica.com While classic, this method is less direct for producing the specific substitution pattern required for this compound.

More recent and versatile methods involve the cyclization of functionalized alkynes that contain a sulfur atom. mdpi.com These reactions can be promoted by metals or bases and often proceed with high regioselectivity and atom economy. For instance, Pd-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can lead to substituted thiophenes. mdpi.com Another approach involves the iodine-induced 5-endo-dig cyclization of thioenynes, which yields 3-iodothiophenes that can be further functionalized. bohrium.com

A novel approach involves the skeletal editing of pyridines to thiophenes. This method utilizes a formal [4+1] reaction with elemental sulfur, where 2-arylpyridines are converted to ring-opened aza-triene Zincke ketone structures, which then react with sulfur to form 2-aroylthiophene products. researchgate.net

Regioselective Introduction of the 4-Bromine Moiety

Once the thiophene-3-carboxamide (B1338676) core is established, the next critical step is the regioselective introduction of a bromine atom at the 4-position. The electronic properties of the thiophene ring and the directing effects of the existing substituents heavily influence the outcome of bromination reactions.

Direct Halogenation Methods for Thiophene Derivatives

Thiophene is highly reactive towards electrophilic substitution, with halogenation occurring much more readily than in benzene (B151609). wikipedia.orgiust.ac.ir Direct bromination of thiophene typically yields 2-bromothiophene, and further bromination leads to 2,5-dibromothiophene. iust.ac.irstudysmarter.co.uk Therefore, achieving selective bromination at the 4-position of a 3-substituted thiophene requires careful control of reaction conditions and reagents.

N-Bromosuccinimide (NBS) is a common and milder brominating agent for thiophenes. researchgate.net The selectivity of bromination with NBS can be influenced by the solvent and the presence of catalysts. researchgate.netresearchgate.net For thiophenes with an electron-withdrawing group at the 3-position, such as a carboxamide, the directing effect can favor substitution at the 5-position. However, steric hindrance and other electronic factors can influence the regioselectivity.

| Substrate | Reagent | Conditions | Major Product | Reference |

| Thiophene | Br₂ | 48% HBr, -25 to 5 °C | 2-Bromothiophene | iust.ac.ir |

| 2-Methylthiophene | NBS | CCl₄, reflux | 2-Bromo-5-(bromomethyl)thiophene | nih.gov |

| Thiophenes | NBS | Ultrasonic irradiation | Bromothiophenes | researchgate.net |

Multi-Step Approaches for Controlled Bromination

To overcome the challenges of regioselectivity in direct bromination, multi-step strategies are often employed. These methods typically involve the use of directed metalation, where a specific position on the thiophene ring is activated for subsequent reaction with an electrophile like bromine.

A powerful technique is directed ortho-metalation, often using strong bases like n-butyllithium (n-BuLi). proquest.commdpi.com A directing group on the thiophene ring can guide the deprotonation to an adjacent position. For instance, a carboxamide group at the 3-position can direct lithiation to the 4-position. The resulting lithiated intermediate can then be quenched with a bromine source, such as elemental bromine (Br₂) or 1,2-dibromoethane, to introduce the bromine atom with high precision. proquest.comgoogle.com

A reported synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide utilized a sequence of three successive direct lithiations and a bromination reaction starting from thiophene, demonstrating the power of this approach for creating complex, tetra-substituted thiophenes with high regiocontrol. proquest.commdpi.com This method involves a step-wise functionalization of the thiophene ring, allowing for the precise placement of each substituent.

Formation of the N-Ethylcarboxamide Functional Group

The final step in the synthesis is the formation of the N-ethylcarboxamide group. This transformation is typically achieved by reacting a thiophene-3-carboxylic acid or its derivative with ethylamine (B1201723).

If the synthesis starts with a thiophene-3-carboxylic acid, standard amide coupling methods can be employed. These methods often involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by ethylamine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then react directly with ethylamine to form the amide. The synthesis of amides from esters, known as aminolysis, can also be employed, though it may require harsher conditions. nih.gov

In a different synthetic sequence, if a 2-aminothiophene-3-carboxylate is formed via the Gewald reaction, the ester can be hydrolyzed to the carboxylic acid, followed by amide coupling. Alternatively, direct amination of the ester with ethylamine can be performed, sometimes under pressure or with catalysis. nih.gov

| Starting Material | Reagents | Product | Reference |

| Carboxylic Acid | Ethylamine, DCC/DMAP | N-Ethylcarboxamide | nih.gov |

| Carboxylic Acid | Ethylamine, EDC | N-Ethylcarboxamide | nih.gov |

| Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. Ethylamine | N-Ethylcarboxamide | General Knowledge |

| Ester | Ethylamine | N-Ethylcarboxamide | nih.gov |

Amidation Reactions utilizing Carboxylic Acid Derivatives and Ethylamine

The most direct and conventional method for synthesizing this compound involves the formation of an amide bond between a 4-bromothiophene-3-carboxylic acid derivative and ethylamine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. nih.gov

Commonly, the carboxylic acid is converted into a more reactive species, such as an acyl chloride or an activated ester. The use of coupling reagents is a prevalent strategy that avoids the isolation of harsh acyl chloride intermediates. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (DMAP) are frequently employed. nih.gov For instance, a protocol for amide coupling with electron-deficient amines, which can be sluggish, found that using 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount of HOBt provided the best results. nih.gov This method is amenable to a range of functionalized amide derivatives. nih.gov The general reaction is illustrated below:

Scheme 1: General amidation reaction using a coupling reagent.

Research into amidation has shown that the sequence of reagent addition can be critical. A study using triphenylphosphine (B44618) (PPh3) and iodine (I2) found that adding the amine to the PPh3-I2 mixture before introducing the carboxylic acid led to high yields of the amide, whereas a different addition sequence resulted in the formation of an acid anhydride. rsc.org

The table below summarizes various conditions used for the amidation of carboxylic acids, which are applicable to the synthesis of the target compound.

Table 1: Selected Conditions for Amide Bond Formation

| Carboxylic Acid Precursor | Amine | Coupling Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | Benzylamine | 10 mol% TiCl4 | Toluene | Reflux, 24h | 89% | researchgate.net |

| Benzoic Acid | Benzylamine | 10 mol% TiBr4 | Toluene | Reflux, 24h | 91% | researchgate.net |

| Aromatic Carboxylic Acids | Various Amines | 10 mol% TiF4 | Toluene | Reflux, 24h | 77-99% | researchgate.netrsc.org |

| Aliphatic Carboxylic Acids | Various Amines | 5 mol% TiF4 | Toluene | Reflux, 12h | 60-98% | researchgate.netrsc.org |

| Functionalized Carboxylic Acid | Electron Deficient Aniline | EDC, DMAP, cat. HOBt | Acetonitrile | - | Good to Excellent | nih.gov |

Alternative Amide Bond Forming Strategies

Beyond traditional coupling methods, several alternative strategies for forming amide bonds have been developed, often focusing on improving atom economy and avoiding stoichiometric activating agents. unimi.itresearchgate.net One such approach is the direct amidation of carboxylic acids catalyzed by transition metals, such as titanium tetrafluoride (TiF4), which has been shown to be effective for both aromatic and aliphatic acids. researchgate.netrsc.org

Another innovative approach involves the "thio-Ritter" reaction, where an intermediate is generated that reacts with hydrogen sulfide (B99878) to furnish a thioamide, which can then be converted to an amide. chemrxiv.org Additionally, oxidative coupling methods can form amides directly from alcohols or aldehydes and amines, bypassing the carboxylic acid intermediate altogether. researchgate.net Enzyme-catalyzed synthesis is also an emerging green alternative, offering high atom economy and environmentally mild conditions. unimi.it

Nature-inspired methods using thioester intermediates are also gaining traction. A one-pot, green process has been developed where a carboxylic acid is first converted to a thioester neat (solvent-free), which is then treated with an amine to form the amide. escholarship.org This approach avoids traditional coupling reagents and minimizes waste. escholarship.org

Advanced Functionalization through Cross-Coupling Chemistry

The bromine atom on the this compound core serves as a versatile handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Substitutions on Bromothiophenes

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. wikipedia.org This reaction is particularly effective for functionalizing bromothiophenes, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position. nih.gov

The general scheme involves the reaction of this compound with an aryl or heteroaryl boronic acid (or a boronate ester) in the presence of a palladium catalyst and a base. wikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. mdpi.com For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is a commonly used catalyst, often paired with bases like potassium phosphate (B84403) (K3PO4) or sodium carbonate (Na2CO3) in solvent systems such as 1,4-dioxane/water. nih.govresearchgate.net The reaction is tolerant of a broad range of functional groups, a key advantage of this method. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Bromoarenes

| Bromoarene | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Various Arylboronic Acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | 90 | Moderate to Good | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various Aryl/Heteroarylboronic Acids | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| 2-Bromothiophene | Phenylboronic Acid | Pd(II)-(2-aminonicotinaldehyde) | - | Water | Moderate | - | researchgate.net |

Other Palladium-Catalyzed Transformations for Thiophene Carboxamide Derivatization

Besides the Suzuki coupling, the bromothiophene core is amenable to a variety of other palladium-catalyzed transformations. These reactions further expand the chemical space accessible from the this compound intermediate.

Heck Coupling: This reaction couples the bromothiophene with an alkene to form a new C-C bond, introducing alkenyl substituents.

Sonogashira Coupling: This allows for the introduction of alkyne moieties by coupling the bromothiophene with a terminal alkyne.

Buchwald-Hartwig Amination: This cross-coupling reaction forms a C-N bond, enabling the synthesis of N-aryl or N-alkyl derivatives by replacing the bromine atom with an amine.

C-H Activation/Functionalization: More advanced methods involve the direct coupling of C-H bonds. Palladium-catalyzed oxidative C-H/C-H cross-coupling has been developed to directly link heterocycles like benzothiazoles with thiophenes, offering a step-economical alternative to traditional cross-coupling. rsc.org Kinetic studies on such oxidative couplings have provided insights into the reaction mechanism, suggesting the involvement of a 1:1 complex of the palladium catalyst and the thiophene as part of the rate-determining step. nih.gov

These palladium-catalyzed reactions collectively provide a powerful toolkit for the late-stage functionalization of the thiophene carboxamide scaffold.

Convergent and Divergent Synthetic Pathways to this compound Core

The strategic approach to constructing complex molecules can be broadly categorized as linear, convergent, or divergent.

In contrast, a divergent synthesis begins with a central core structure, which is then elaborated into a library of diverse analogues. wikipedia.org In this context, this compound itself serves as an excellent starting point for a divergent approach. The bromine atom can be subjected to various cross-coupling reactions (Suzuki, Sonogashira, etc.) to generate a wide array of 4-substituted derivatives. wikipedia.org This strategy is highly efficient for exploring structure-activity relationships by quickly generating many structurally related compounds from a common intermediate. researchgate.net A reported synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide from thiophene through a series of sequential lithiation and electrophilic trapping steps represents a linear, rather than convergent or divergent, approach. mdpi.comresearchgate.netresearchgate.net

Sustainable Chemistry Approaches in Thiophene Carboxamide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.gov

In the context of thiophene carboxamide synthesis, several sustainable strategies are being implemented:

Greener Solvents: There is a significant push to replace hazardous organic solvents. Water has been successfully used as a solvent for Suzuki-Miyaura couplings and direct C-H arylation of thiophenes. researchgate.netrsc.org Remarkably, it has been shown that even low-purity industrial wastewater can be repurposed as a reaction medium for these transformations. rsc.org

One-Pot Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates improves efficiency and reduces solvent waste and energy usage. Multicomponent reactions (MCRs), which form complex products from three or more starting materials in one step, are particularly powerful for synthesizing thiophene derivatives. bohrium.com

Catalysis: The use of highly efficient catalysts reduces the energy requirements (e.g., lower reaction temperatures) and waste associated with stoichiometric reagents. rsc.org This includes developing metal-free reactions, such as the synthesis of thiophenes using elemental sulfur or potassium xanthogenate (EtOCS2K) as a sulfur source, which avoids transition-metal catalysts. organic-chemistry.org

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product is a core green chemistry principle. Cyclization and cycloisomerization reactions are often highly atom-economical. nih.gov

These approaches contribute to making the synthesis of thiophene carboxamides and their derivatives more environmentally benign and economically viable. nih.goveurekaselect.com

Spectroscopic and Advanced Structural Characterization Techniques for 4 Bromo N Ethylthiophene 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 4-bromo-N-ethylthiophene-3-carboxamide can be determined.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the N-ethyl group and the thiophene (B33073) ring.

The N-ethyl group protons would appear as a characteristic ethyl pattern: a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom would be expected to resonate as a quartet at approximately 3.3-3.5 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) would appear as a triplet around 1.1-1.3 ppm, coupled to the methylene protons. The amide proton (N-H) would likely be observed as a broad singlet in the region of 5.5-8.5 ppm, with its chemical shift being sensitive to solvent and concentration.

The thiophene ring protons at positions 2 and 5 would give rise to two distinct signals in the aromatic region of the spectrum. The proton at the C-2 position, being adjacent to the electron-withdrawing carboxamide group, would be deshielded and is expected to appear as a singlet at a higher chemical shift, likely in the range of 7.5-8.0 ppm. The proton at the C-5 position, influenced by the bromine atom, would also appear as a singlet, typically in the range of 7.0-7.5 ppm.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 5.5 - 8.5 | Broad Singlet |

| Thiophene H-2 | 7.5 - 8.0 | Singlet |

| Thiophene H-5 | 7.0 - 7.5 | Singlet |

| -CH₂- (ethyl) | 3.3 - 3.5 | Quartet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, signals for the carboxamide carbon, the four distinct thiophene carbons, and the two ethyl carbons would be anticipated.

The carboxamide carbonyl carbon (C=O) is the most deshielded carbon and would appear as a singlet in the range of 160-170 ppm.

The thiophene ring carbons would show four separate signals. The carbon bearing the bromine atom (C-4) would be significantly shielded by the halogen, appearing around 110-120 ppm. The carbon attached to the carboxamide group (C-3) would be found in the region of 130-140 ppm. The C-2 and C-5 carbons would have chemical shifts in the aromatic region, typically between 120-135 ppm, with their exact positions influenced by the substituents.

The N-ethyl group carbons would be observed in the aliphatic region. The methylene carbon (-CH₂-) would be expected around 35-45 ppm, while the methyl carbon (-CH₃) would be more shielded, appearing at approximately 14-16 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (carboxamide) | 160 - 170 |

| Thiophene C-3 | 130 - 140 |

| Thiophene C-2 | 120 - 135 |

| Thiophene C-5 | 120 - 135 |

| Thiophene C-4 | 110 - 120 |

| -CH₂- (ethyl) | 35 - 45 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the N-ethyl group, confirming their connectivity. The thiophene protons, being singlets, would not show any cross-peaks with each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between the H-2 signal and the C-2 signal, the H-5 signal and the C-5 signal, the methylene proton signal and the methylene carbon signal, and the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-H proton to the carbonyl carbon and the C-3 of the thiophene ring. The H-2 proton would show correlations to C-3 and C-4, while the H-5 proton would correlate to C-4 and potentially C-3. The methylene protons of the ethyl group would show a correlation to the carbonyl carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by the strong absorptions of the amide functional group. A strong, sharp absorption band for the carbonyl (C=O) stretch would be expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would typically appear as a single, sharp to moderately broad band in the range of 3250-3400 cm⁻¹. Additionally, the N-H bending vibration would be observed around 1510-1570 cm⁻¹.

The thiophene ring vibrations would give rise to several bands in the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). C=C stretching vibrations within the ring usually appear in the 1500-1600 cm⁻¹ region.

The C-Br stretching vibration is typically found in the lower frequency region of the IR spectrum, generally between 500 and 600 cm⁻¹, and may be weak in intensity.

Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3250 - 3400 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C=O (amide) | Stretch | 1630 - 1680 |

| Thiophene C=C | Stretch | 1500 - 1600 |

| N-H | Bend | 1510 - 1570 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an exceptionally precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the compound's elemental formula. For this compound (C₇H₈BrNOS), the expected monoisotopic mass can be calculated with high accuracy.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, that are separated by two mass units and have nearly identical intensities. This distinct pattern is a powerful diagnostic for the presence of a single bromine atom in the molecule. HRMS analysis of related brominated thiophene carboxamides has confirmed their molecular formulas with errors of less than 1 ppm, underscoring the technique's accuracy.

Table 1: Predicted HRMS Data for the Molecular Ion of this compound

| Isotopic Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| C₇H₈⁷⁹BrNOS | 232.9592 | ~100 |

| C₇H₈⁸¹BrNOS | 234.9571 | ~97 |

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation pathways for bromothiophene carboxamides are influenced by the stability of the resulting ions and neutral fragments. For this compound, several key fragmentation processes are anticipated based on studies of similar amide and brominated aromatic compounds. raco.catnist.gov

A primary and common fragmentation pathway for amides involves the cleavage of the N-CO bond (alpha-cleavage). miamioh.edu This would result in the formation of a bromothienoyl cation. Another significant fragmentation event is the loss of the bromine atom from the molecular ion or subsequent fragment ions.

Common Fragmentation Pathways:

Amide Bond Cleavage: The N-CO bond can break, leading to the formation of a stable bromothiophene acylium ion. This often represents a major peak in the spectrum.

Loss of the Ethyl Group: Cleavage of the N-ethyl bond can occur, resulting in the loss of an ethyl radical (•CH₂CH₃).

Loss of Bromine: The C-Br bond can break, leading to the loss of a bromine radical (•Br), resulting in a fragment ion with a mass 79 or 81 units less than the parent ion. raco.cat

Thiophene Ring Fragmentation: At higher energies, the thiophene ring itself can fragment, typically through the loss of acetylene (B1199291) (C₂H₂) or thiophene-related radical species.

Table 2: Plausible Mass Fragments for this compound

| Fragment Structure | Proposed m/z | Origin |

|---|---|---|

| [M]⁺ | 233/235 | Molecular Ion |

| [M - C₂H₅]⁺ | 204/206 | Loss of ethyl group from N |

| [C₅H₂BrOS]⁺ | 191/193 | Cleavage of the N-CO bond |

| [M - Br]⁺ | 154 | Loss of bromine radical |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise coordinates of each atom in the unit cell. This allows for a detailed analysis of the molecule's conformation, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other substituted thiophene carboxamides and brominated aromatic compounds, allows for a robust prediction of its solid-state characteristics. researchgate.netresearchgate.netresearchgate.net

The geometry of the this compound molecule is defined by its bond lengths, bond angles, and the torsional angles between different molecular planes.

Thiophene Ring: The thiophene ring is expected to be largely planar. The C-Br bond length is anticipated to be in the range of 1.85-1.91 Å, consistent with C(sp²)-Br bonds in other brominated thiophenes. uomphysics.net The internal bond angles of the thiophene ring will deviate slightly from the 120° of a perfect hexagon due to the presence of the sulfur heteroatom.

Carboxamide Group: The amide group (-CONH-) is characteristically planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This imparts partial double-bond character to the C-N bond, restricting rotation. The C=O bond length is typically around 1.23 Å, while the C-N bond is approximately 1.33 Å. researchgate.net

Table 3: Expected Bond Parameters for this compound based on Analogous Structures

| Parameter | Typical Value | Structural Feature |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | Thiophene-Bromine bond |

| C=O Bond Length | ~1.23 Å | Amide carbonyl |

| Amide C-N Bond Length | ~1.33 Å | Amide C-N bond |

| O=C-N Bond Angle | ~122° | Amide group |

In the solid state, molecules of this compound are expected to self-assemble into a stable crystal lattice through a network of non-covalent interactions.

Hydrogen Bonding: The amide group is a classic hydrogen bonding motif. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. It is highly probable that intermolecular N-H···O=C hydrogen bonds form, linking molecules into chains or more complex networks. researchgate.netnih.gov These interactions are a dominant force in the crystal packing of amides.

These hydrogen and halogen bonding networks, along with weaker van der Waals forces, collectively determine the final three-dimensional structure of the crystal.

Theoretical and Computational Investigations of 4 Bromo N Ethylthiophene 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) Studies for Ground State Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. semanticscholar.orgresearchgate.net It is often employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state optimized geometry. mdpi.com This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

For 4-bromo-N-ethylthiophene-3-carboxamide, a DFT calculation, typically using a functional like B3LYP and a basis set such as 6-311G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. semanticscholar.orgresearchgate.net These parameters are crucial for understanding the molecule's shape and steric interactions. The results of such a calculation would typically be presented in a table format.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p)) This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | e.g., 1.23 Å |

| Bond Length | C-N | e.g., 1.35 Å |

| Bond Length | C-Br | e.g., 1.89 Å |

| Bond Angle | O=C-N | e.g., 122.5° |

| Bond Angle | C-N-C | e.g., 121.8° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

A computational study on this compound would calculate the energies of the HOMO and LUMO. These values would then be used to derive global reactivity descriptors.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Abbreviation | Predicted Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | e.g., -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | e.g., -1.2 eV |

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is calculated by determining the electrostatic potential at the surface of the molecule. MESP maps are color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate potential.

For this compound, an MESP map would likely show a region of high electron density (red) around the carbonyl oxygen and the thiophene (B33073) sulfur atom, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the amide proton.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry can also predict spectroscopic data, which can then be compared with experimental results for validation.

Computational NMR Chemical Shift Calculations and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. escholarship.org Computational methods, often using the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, can predict the 1H and 13C NMR chemical shifts of a molecule. chemrxiv.org These calculated shifts can be correlated with experimental spectra to confirm the structure of a synthesized compound.

A computational study would provide a list of calculated chemical shifts for each unique proton and carbon atom in this compound.

Table 3: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Atom | Calculated 1H Shift | Experimental 1H Shift | Calculated 13C Shift | Experimental 13C Shift |

|---|---|---|---|---|

| H (N-H) | e.g., 8.10 | N/A | - | - |

| H (Thiophene) | e.g., 7.50 | N/A | - | - |

| C (C=O) | - | - | e.g., 164.0 | N/A |

Vibrational Frequency Calculations for IR Spectral Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Computational methods can calculate the vibrational frequencies and their corresponding intensities. scispace.com These calculated frequencies often have a systematic error, so they are typically scaled by a known factor to improve agreement with experimental data. scispace.com The calculated spectrum can aid in the assignment of the absorption bands in an experimental IR spectrum.

For this compound, important vibrational modes would include the N-H stretch, the C=O stretch of the amide, and various C-H and C-C stretching and bending modes of the thiophene ring and ethyl group.

Table 4: Hypothetical Calculated Vibrational Frequencies (cm-1) for Key Functional Groups of this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Range |

|---|---|---|

| N-H Stretch | e.g., 3350 | 3300-3500 |

| C=O Stretch | e.g., 1660 | 1630-1680 |

| C-N Stretch | e.g., 1250 | 1200-1300 |

Reactivity Descriptors and Chemical Property Predictions

Computational chemistry provides powerful tools for predicting the reactivity and electronic properties of molecules like this compound. Through methods rooted in Density Functional Theory (DFT), it is possible to calculate a variety of reactivity descriptors that offer insights into the molecule's behavior in chemical reactions. These descriptors help in understanding the electronic structure and predicting potential reaction sites. bohrium.com

Global reactivity descriptors such as ionization energy, electron affinity, and chemical hardness are fundamental to characterizing the stability and reactivity of a chemical species. researchgate.net These parameters are often estimated using the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Energy (IE): This is the minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, the ionization energy can be approximated by the negative of the HOMO energy (IE ≈ -EHOMO). A lower ionization energy suggests the molecule is more easily oxidized.

Electron Affinity (EA): This is the energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO). A higher electron affinity indicates a greater tendency to accept an electron.

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated from the ionization energy and electron affinity using the formula: η = (IE - EA) / 2. A large HOMO-LUMO energy gap corresponds to high chemical hardness, indicating greater molecular stability and lower reactivity. mdpi.com

These calculations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), provide a quantitative basis for assessing the molecule's electronic characteristics. researchgate.netmdpi.com

Table 1: Calculated Reactivity Descriptors for this compound

Note: The values presented in this table are illustrative of the parameters that would be derived from DFT calculations for the specified compound.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Energy (IE) | IE ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (IE - EA) / 2 | Resistance to change in electron configuration. |

| Electronic Chemical Potential (μ) | μ = -(IE + EA) / 2 | The escaping tendency of electrons from a system. |

Beyond fundamental properties, conceptual DFT also allows for the calculation of indices that predict a molecule's ability to act as an electrophile or a nucleophile. nih.gov

Nucleophilicity Index (N): This index measures a molecule's ability to donate electrons. One common approach defines it relative to a standard reference molecule, tetracyanoethylene (B109619) (TCE), using the equation: N = EHOMO (molecule) - EHOMO (TCE). nih.gov A higher positive value of N signifies stronger nucleophilic character.

To predict specific reaction sites within the molecule, local reactivity descriptors are employed. The Fukui function and local softness indices are used to identify the atoms most susceptible to either an electrophilic or a nucleophilic attack. researchgate.net By analyzing these local indices, one can determine, for instance, whether an incoming nucleophile would preferentially attack a carbon atom on the thiophene ring or the carbonyl carbon of the carboxamide group. nih.gov

Table 2: Global and Local Reactivity Indices for Reaction Prediction

Note: This table illustrates the types of indices calculated to predict the chemical behavior and reactive sites of this compound.

| Index Type | Index Name | Purpose |

|---|---|---|

| Global | Electrophilicity Index (ω) | Measures the overall ability to accept electrons. |

| Global | Nucleophilicity Index (N) | Measures the overall ability to donate electrons. |

| Local | Fukui Functions (fk+, fk-) | Identifies specific atomic sites prone to nucleophilic (fk+) or electrophilic (fk-) attack. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable computational techniques for exploring how a molecule like this compound might interact with biological targets, its conformational flexibility, and its potential for serving as a scaffold for new derivatives.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For derivatives of thiophene carboxamide, common biological targets investigated include enzymes like cyclooxygenases (COX) or proteins like tubulin, which are relevant in anticancer research. mdpi.comnih.gov

The process involves:

Preparation of Structures: The three-dimensional structure of this compound is generated and optimized for its lowest energy conformation. The target protein structure is typically obtained from a repository like the Protein Data Bank (PDB). nih.gov

Docking Simulation: Using software like AutoDock or Maestro, the ligand is placed into the binding site of the protein. The program then samples a vast number of possible conformations and orientations of the ligand within the site. nih.gov

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, with more negative scores generally indicating stronger binding. samipubco.com The resulting ligand-protein complex is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, which stabilize the binding. mdpi.com

These studies can predict whether this compound is likely to bind to a specific therapeutic target and reveal the molecular basis for this interaction.

Table 3: Summary of a Typical Molecular Docking Study Workflow

| Step | Description | Key Output |

|---|---|---|

| 1. Ligand Preparation | Generation and energy minimization of the 3D structure of this compound. | Optimized ligand structure. |

| 2. Receptor Preparation | Obtaining the crystal structure of the target protein (e.g., from PDB) and preparing it for docking. | Prepared protein structure with a defined binding site. |

| 3. Docking Simulation | Fitting the ligand into the protein's active site using a docking algorithm. | A set of predicted binding poses. |

| 4. Analysis | Ranking poses by binding energy and analyzing intermolecular interactions. | Binding affinity score (e.g., in kcal/mol) and a map of key interactions. |

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the ligand-protein complex and analyze the conformational changes that may occur in a more realistic, solvated environment. samipubco.com

An MD simulation typically begins with the best-docked pose from the molecular docking study. The complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. The simulation then calculates the movements of every atom over a set period, often on the nanosecond scale (e.g., 100 ns). nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to monitor the stability of the complex. A stable RMSD value over time suggests that the complex is not undergoing major structural changes and the binding is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are more flexible or rigid during the simulation.

MD simulations provide crucial insights into the dynamic behavior and stability of the interaction between this compound and its potential biological target. nih.govresearchgate.net

The chemical structure of this compound can serve as a starting point for discovering new compounds with potentially improved properties.

Scaffold-Hopping: This medicinal chemistry strategy involves computationally replacing the core structure (the thiophene carboxamide scaffold) with other structurally diverse but functionally similar scaffolds. The goal is to identify novel chemotypes that retain the desired biological activity while offering improvements in other areas, such as synthetic accessibility, patentability, or physicochemical properties like solubility. dundee.ac.uk

Virtual Screening: This is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with this compound as a reference or "hit" compound, a virtual screening campaign could be launched to find other molecules in databases that share similar structural features or are predicted to have a high binding affinity for the same target identified in docking studies. This approach can rapidly identify a smaller, more focused set of compounds for further experimental testing. acs.org

No Publicly Available Research on the Non-Linear Optical Properties of this compound

A thorough review of scientific literature and computational chemistry databases reveals a lack of specific research into the theoretical and computational non-linear optical (NLO) properties of the chemical compound this compound. Consequently, the generation of a detailed article on this specific topic, as per the requested outline, is not feasible with currently available public data.

While the field of computational chemistry actively investigates thiophene derivatives for their potential in NLO applications, studies are highly specific to the molecular structure. The electronic and optical properties of a molecule, including its hyperpolarizabilities, are determined by the precise arrangement of its atoms and functional groups. Generalizations from other thiophene-based compounds to this compound would be speculative and would not meet the standard of scientific accuracy.

Without dedicated computational studies on this compound, any data tables or detailed findings would be unsubstantiated. Researchers in the field of materials science and computational chemistry have not yet published work that specifically addresses this compound's NLO characteristics. Therefore, a scientifically rigorous article focusing solely on the theoretical and computational NLO investigations of this compound cannot be constructed at this time.

Reactivity and Mechanistic Studies of 4 Bromo N Ethylthiophene 3 Carboxamide

Reaction Pathways of Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds, including thiophene. The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate-determining step is the formation of the carbocation, as it temporarily disrupts the stable aromatic system. masterorganicchemistry.com

For 4-bromo-N-ethylthiophene-3-carboxamide, the regioselectivity of EAS is controlled by the directing effects of the existing substituents. The thiophene ring has two available positions for substitution: C2 and C5.

The Bromine Atom (at C4): Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, which lowers the electron density of the ring and slows down the rate of electrophilic attack. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate when the attack occurs at these positions. In the context of the thiophene ring, this would translate to directing an incoming electrophile to the adjacent C5 position.

The N-ethylcarboxamide Group (at C3): The carboxamide group is a deactivating, meta-directing group. Its electron-withdrawing nature, through both induction and resonance, significantly reduces the nucleophilicity of the thiophene ring. nih.gov It directs incoming electrophiles to the C5 position, which is "meta" relative to its position on the five-membered ring.

Given that both the bromo and the N-ethylcarboxamide groups deactivate the ring and direct incoming electrophiles to the C5 position, electrophilic aromatic substitution on this compound is expected to occur selectively at the C5 position. The C2 position is deactivated by the meta-directing carboxamide group and does not receive significant resonance stabilization from the bromine atom.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

| Reaction | Typical Reagents | Expected Major Product |

| Bromination | Br₂ in Acetic Acid | 5-bromo-4-bromo-N-ethylthiophene-3-carboxamide |

| Nitration | HNO₃, H₂SO₄ | N-ethyl-5-nitro-4-bromothiophene-3-carboxamide |

| Acylation | Acyl chloride, AlCl₃ | 5-acyl-4-bromo-N-ethylthiophene-3-carboxamide |

Nucleophilic Displacement Reactions at the Bromine Position

The bromine atom at the C4 position of the thiophene ring can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. However, aryl halides are generally unreactive towards nucleophilic substitution unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the N-ethylcarboxamide group at the C3 position is an electron-withdrawing group. While not in the classic "ortho" or "para" position of a benzene (B151609) ring, its proximity and electron-withdrawing nature can facilitate nucleophilic attack at the C4 position by stabilizing the intermediate Meisenheimer-like complex.

The reaction mechanism typically involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate where the aromaticity is temporarily lost. The negative charge is delocalized over the thiophene ring and stabilized by the electron-withdrawing carboxamide group.

Elimination of the leaving group: The leaving group (bromide ion) is expelled, and the aromaticity of the thiophene ring is restored.

Common nucleophiles that can participate in these reactions include amines, alkoxides, and thiolates. The reactivity can often be enhanced by using high temperatures or metal catalysts.

Influence of the Carboxamide Group on Thiophene Reactivity

As discussed in the context of electrophilic aromatic substitution, the N-ethylcarboxamide group at the C3 position exerts a significant influence on the regioselectivity of reactions.

Electron-Withdrawing Nature: The carbonyl group of the carboxamide withdraws electron density from the thiophene ring through both the inductive effect (due to the electronegativity of the oxygen and nitrogen atoms) and the resonance effect. This deactivates the ring towards electrophilic attack, making it less reactive than unsubstituted thiophene. The presence of an electron-donating amino group on a thiophene-2-carboxamide has been shown to increase the resonating electrons on the thiophene ring, highlighting the electron-withdrawing influence of the carboxamide itself. nih.gov

Directing Effect: The deactivation is most pronounced at the C2 and C4 positions ("ortho" and "para" equivalents). Consequently, electrophiles are directed to the C5 position, which is the "meta" position relative to the carboxamide group. This directing effect is crucial for achieving regioselectivity in the synthesis of more complex thiophene derivatives. mdpi.comresearchgate.net

In addition to electrophilic substitution, the carboxamide group can also direct metallation reactions. For instance, amide groups can direct ortho-lithiation, a process where a strong base like n-butyllithium removes a proton from the adjacent position. researchgate.net In the case of this compound, this would direct lithiation to the C2 position, providing a pathway for introducing a different set of functional groups at that site.

Studies on related N-alkylthiophene-2-carboxamides have shown that the s-cis conformer (where the carbonyl oxygen and the thiophene sulfur are on the same side of the C-C bond) is generally more stable than the s-trans isomer. nih.gov This preference is often influenced by factors like intramolecular hydrogen bonding and steric effects.

The N-ethyl group introduces additional degrees of conformational freedom. The ethyl group can rotate around the N-C bond, adopting different orientations relative to the amide plane. Research on similar structures suggests that the carboxamide side chain can impose a significant torsion on the thiophene backbone. researchgate.net This conformational flexibility can be a key determinant in the biological activity of thiophene carboxamide derivatives by influencing how they fit into the binding sites of proteins. rsc.orgresearchgate.net

Mechanisms of Metal-Catalyzed Transformations Involving the C-Br Bond

The carbon-bromine bond in this compound is a key site for functionalization via metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.gr Palladium-catalyzed reactions are particularly prominent in this area. acs.orgresearchgate.netnih.gov

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that joins an organohalide (like this compound) with an organoboron compound (typically a boronic acid or ester) in the presence of a base. wikipedia.orgresearchgate.net The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the bromothiophene derivative, breaking the C-Br bond and inserting the palladium atom between the carbon and bromine. This forms a new organopalladium(II) complex. This is often the rate-limiting step of the cycle.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, displacing the bromide ion. The base is crucial in this step, as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a summary of the steps in the Suzuki-Miyaura catalytic cycle for this compound with a generic organoboronic acid (R-B(OH)₂).

| Step | Description | Reactants | Products |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond. | This compound, Pd(0)L₂ | (4-(N-ethylcarboxamide)thiophen-3-yl)-Pd(II)L₂(Br) |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium complex. | (4-(N-ethylcarboxamide)thiophen-3-yl)-Pd(II)L₂(Br), R-B(OH)₂, Base | (4-(N-ethylcarboxamide)thiophen-3-yl)-Pd(II)L₂(R) |

| Reductive Elimination | The two organic groups on palladium couple, forming the product and regenerating the catalyst. | (4-(N-ethylcarboxamide)thiophen-3-yl)-Pd(II)L₂(R) | 4-R-N-ethylthiophene-3-carboxamide, Pd(0)L₂ |

Role of Transition Metals in Thiophene Ring Activation and Functionalization

Transition metals play a pivotal role in the activation and functionalization of the thiophene ring, which is generally less reactive than furan (B31954) but more reactive than benzene in electrophilic substitution reactions. pharmaguideline.com The presence of the bromine atom in this compound offers a handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com

Palladium complexes are widely employed for such transformations. researchgate.netnih.gov For instance, reactions like the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings could be utilized to introduce new substituents at the C4 position. The general mechanism for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck reaction), and reductive elimination.

Rhodium and iridium catalysts are also instrumental in the functionalization of thiophenes, often through C-H activation. acs.orgthieme-connect.comnih.gov For instance, rhodium-catalyzed reactions have been shown to achieve C3-selective alkenylation of thiophene-2-carboxylic acids. acs.org While the subject compound is a 3-carboxamide, the principle of directed C-H activation could potentially be applied. Similarly, iridium-catalyzed borylation of thiophenes offers a versatile method for introducing a boronate ester group, which can then be subjected to further cross-coupling reactions. nih.gov

Below is a table summarizing potential transition metal-catalyzed functionalizations applicable to a 4-bromothiophene scaffold.

| Reaction Type | Catalyst | Reactant | Potential Product Feature |

| Suzuki-Miyaura Coupling | Palladium(0) complexes | Aryl/vinyl boronic acids or esters | C-C bond formation (aryl or vinyl group at C4) |

| Mizoroki-Heck Coupling | Palladium(0) complexes | Alkenes | C-C bond formation (alkenyl group at C4) |

| Sonogashira Coupling | Palladium(0)/Copper(I) | Terminal alkynes | C-C bond formation (alkynyl group at C4) |

| Buchwald-Hartwig Amination | Palladium(0) complexes | Amines | C-N bond formation (amino group at C4) |

| C-H Alkenylation | Rhodium complexes | Alkenes | C-H functionalization to form an alkenyl group |

| C-H Borylation | Iridium complexes | Bis(pinacolato)diboron | C-H functionalization to form a boronate ester |

Ring-Opening Reactions and Derivatization of the Thiophene Core

The thiophene ring is generally stable due to its aromatic character. However, under specific conditions, particularly in the presence of certain transition metal complexes, it can undergo ring-opening reactions. illinois.edursc.org This type of reactivity is of significant interest in the context of hydrodesulfurization (HDS) processes in the petroleum industry, where sulfur-containing heterocycles are removed from fuels. illinois.edu

The mechanism of thiophene ring-opening often involves the coordination of the thiophene to a metal center, followed by C-S bond cleavage. illinois.eduresearchgate.net This can occur through oxidative addition of a C-S bond to a low-valent metal center. rsc.org The resulting metallacycle can then undergo further reactions, leading to desulfurization and the formation of hydrocarbon chains. rsc.org Transition metals such as rhodium, ruthenium, and iron have been shown to mediate these transformations. illinois.eduacs.org

For a molecule like this compound, such ring-opening reactions would be expected to be challenging due to the stabilizing effect of the substituents. However, under forcing conditions with appropriate metal catalysts, this could be a potential, albeit likely undesired, reaction pathway. More controlled derivatization of the thiophene core without ring opening is far more common and synthetically useful.

Stereochemical Control and Selectivity in Reactions of this compound

Achieving stereochemical control in reactions involving the thiophene ring of this compound is a nuanced topic. Since the thiophene ring itself is planar and aromatic, stereocenters are not typically generated directly on the ring during substitution reactions. However, stereoselectivity becomes crucial when reactions occur at substituents attached to the thiophene core, or when the thiophene-containing molecule participates in reactions that create new stereocenters elsewhere in the molecule.

For instance, if the N-ethyl group of the carboxamide were to be modified, or if a substituent introduced via cross-coupling at the C4 position contained a prochiral center, then stereoselective synthesis would become a key consideration. The development of chiral ligands for transition metal catalysts is a primary strategy for achieving high enantioselectivity in such reactions. For example, enantioselective palladium-catalyzed cross-coupling reactions of α-bromo carboxamides with aryl boronic acids have been reported, highlighting the potential for stereocontrol in reactions of similar functional groups. nih.gov

While specific studies on stereoselective reactions involving this compound are not readily found, the principles of asymmetric catalysis would apply. The choice of a chiral catalyst or auxiliary could, in principle, influence the stereochemical outcome of reactions at the side chains or at newly introduced functional groups. Research into the stereoselective synthesis of molecules containing thiophene moieties is an active area, for example, in the context of fluoro-deuteration/chalcogenation/halogenation of gem-difluoroallenes bearing a thiophene substituent. acs.org This demonstrates the feasibility of achieving high stereoselectivity in complex molecules that include a thiophene unit.

Structure Activity Relationship Sar Studies of Thiophene 3 Carboxamide Derivatives

Impact of Bromine Substitution at the 4-Position on Chemical and Biological Activity

The introduction of a halogen atom, such as bromine, onto the thiophene (B33073) ring significantly alters the molecule's physicochemical properties, which in turn affects its biological activity. The position of this substitution is critical, with the 4-position on the thiophene-3-carboxamide (B1338676) core presenting specific electronic and steric considerations.

The bromine atom exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). Due to its high electronegativity, the inductive effect typically dominates, leading to a decrease in the electron density of the thiophene ring. mdpi.com This modulation of the ring's electronics can influence its reactivity and its ability to participate in key interactions, such as π-π stacking or cation-π interactions with biological targets. nih.gov For instance, studies on related thiophene derivatives have shown that electron-withdrawing groups can be crucial for anticancer activity. mdpi.comnih.gov

From a steric perspective, the bromine atom is considerably larger than a hydrogen atom. Its presence at the 4-position can impose conformational restrictions on the molecule and may influence how the compound fits into a receptor's binding pocket. In some cases, a bulky substituent like bromine in a specific position can be detrimental to activity if the binding site is sterically constrained. nih.gov Conversely, the steric bulk can also be beneficial, forcing the molecule into a more biologically active conformation or providing additional van der Waals interactions. The presence of the bromine group can also enhance the reactivity of adjacent C-H bonds, facilitating further chemical modifications. researchgate.net

The nature of the halogen substituent can have a profound impact on biological activity. When comparing bromine with other halogens like chlorine and fluorine, differences in size, electronegativity, and lipophilicity become important.

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity (Hansch-Leo π) |

| Fluorine | 1.47 | 3.98 | +0.14 |

| Chlorine | 1.75 | 3.16 | +0.71 |

| Bromine | 1.85 | 2.96 | +0.86 |

| Iodine | 1.98 | 2.66 | +1.12 |

Role of the N-Ethyl Substituent in Molecular Recognition and Function

The length and branching of the N-alkyl chain are critical parameters in SAR studies. Altering the chain length directly impacts the compound's lipophilicity and its ability to access and fit within specific binding pockets.

Chain Length: Studies on different classes of thiophene carboxamides have demonstrated that even minor changes to the N-alkyl group can have significant consequences. Research on solamin analogs, a type of thiophene carboxamide, revealed that the alkyl chain in the tail part plays an essential role in their antitumor activity, with shorter chains significantly affecting efficacy. nih.gov Conversely, in a series of JNK1 inhibitors based on a thiophene-3-carboxamide scaffold, extending a linker to the N-substituent from one to two carbons resulted in a dramatic loss of activity, indicating that a shorter chain is preferred for that specific target. nih.gov

Branching: The introduction of branching on the N-alkyl chain can restrict the conformational freedom of the substituent. This can be advantageous if it locks the molecule into a more active conformation, as seen in studies where replacing a flexible N-methylphenethylamine with a more rigid piperidine ring increased inhibitory potency. researchgate.net However, branching can also introduce unfavorable steric hindrance if the binding pocket is narrow.

The optimal N-alkyl substituent is highly target-dependent, with small changes often leading to large variations in biological activity.

The N-ethyl group, in conjunction with the adjacent carbonyl, forms an amide bond that can exist in different conformations. The relative orientation of the thiophene ring and the N-ethyl group is crucial for proper alignment within a binding site. Computational and experimental studies on related N-methylthiophene-2-carboxamides show a preference for a planar conformation, where the thiophene ring and the amide group are eclipsed, often stabilized by an intramolecular hydrogen bond between the amide N-H and the thiophene's sulfur atom. researchgate.net

The N-H group of the carboxamide is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These groups are frequently involved in critical hydrogen bonding interactions with amino acid residues (such as asparagine and valine) in the backbone of target proteins, anchoring the inhibitor in the active site. nih.gov The ethyl group itself typically engages in hydrophobic or van der Waals interactions within a lipophilic pocket of the target protein. The conformational flexibility of the ethyl group allows it to adapt to the shape of this pocket, but as noted, its length is often a critical factor for optimal binding. nih.govnih.gov

Modulating Activity through Substituent Variations on the Thiophene Ring and Carboxamide Nitrogen

Beyond the specific 4-bromo and N-ethyl groups, the biological activity of thiophene-3-carboxamides can be extensively modulated by introducing other substituents on both the thiophene ring and the carboxamide nitrogen. A comprehensive SAR strategy involves exploring a wide range of chemical diversity at these positions.

Substitutions at other positions on the thiophene ring have been shown to be highly influential. For example, in a series of JNK inhibitors, introducing methyl groups at the 4- or 5-positions of the thiophene ring led to a decrease in activity compared to the unsubstituted analog. nih.gov In another study on thiophene-2-carboxamides, 3-amino derivatives displayed greater antibacterial and antioxidant potency than the corresponding 3-hydroxy or 3-methyl derivatives. nih.gov The electronic properties of these substituents are key; electron-donating groups like amino or methoxy (B1213986) can increase the electron density of the thiophene ring, which can enhance interactions with certain biological targets. nih.govnih.gov

Similarly, a wide variety of substituents can be explored on the carboxamide nitrogen beyond simple alkyl groups. Attaching larger, more complex moieties such as substituted phenyl rings, heterocyclic systems, or other functional groups can introduce new interaction points (e.g., hydrogen bonds, ionic interactions, π-stacking) with the target protein. The table below summarizes findings from various studies on thiophene carboxamide derivatives, illustrating the impact of different substitution patterns on biological activity.

| Base Scaffold | Substitution Site | Substituent | Observed Effect on Activity | Reference |

| Thiophene-3-carboxamide | Thiophene C4, C5 | -CH₃ | Decreased JNK1 inhibitory activity | nih.gov |

| Thiophene-2-carboxamide | Thiophene C3 | -NH₂ | Higher antibacterial/antioxidant activity vs. -OH, -CH₃ | nih.gov |

| Thiophene-2-carboxamide | Thiophene C3 | -OH | Higher activity than -CH₃ derivatives | nih.gov |

| Thiophene-3-carboxamide | Carboxamide N | 2-carbon linker vs 1-carbon | Decreased JNK1 inhibitory activity | nih.gov |

| Solamin Analog | Carboxamide N | Short alkyl chain vs long chain | Significantly affected antitumor activity | nih.gov |

These examples underscore the principle that the thiophene-3-carboxamide scaffold is a versatile template whose biological activity can be precisely tuned through systematic modifications to its substituents.

Influence of Aromatic and Heteroaromatic Ring Substituents

The substitution pattern on the thiophene ring is a critical determinant of activity. In studies of thiophene-3-carboxamide derivatives as c-Jun N-Terminal Kinase (JNK) inhibitors, substitutions at the 4 and 5-positions of the thiophene ring were found to be detrimental. For instance, the introduction of a methyl group at the 4-position or 5-position, or dimethyl substitution at both positions, resulted in compounds with significantly lower activity (IC50 > 25 µM) compared to the unsubstituted analog (IC50 = 5.4 µM) nih.gov. Therefore, leaving the 4 and 5-positions of the thiophene ring unsubstituted is considered optimal for maintaining inhibitory potency nih.gov.